molecular formula C8H8Cl2O3S B2464792 2,3-Dichlorophenylsulfonylethanol CAS No. 688763-03-3

2,3-Dichlorophenylsulfonylethanol

Cat. No.: B2464792
CAS No.: 688763-03-3
M. Wt: 255.11
InChI Key: MWJZTCGSINHMST-UHFFFAOYSA-N
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Description

2,3-Dichlorophenylsulfonylethanol is an organic compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a sulfonyl group, and an ethanol moiety attached to a phenyl ring. It is primarily used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-dichlorophenol with chlorosulfonic acid to form 2,3-dichlorophenylsulfonyl chloride, which is then reacted with ethanol under basic conditions to yield 2,3-Dichlorophenylsulfonylethanol .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide (NaNH2) or thiourea.

Major Products Formed:

  • Oxidation of the ethanol group yields 2,3-dichlorophenylsulfonylacetaldehyde or 2,3-dichlorophenylsulfonylacetic acid.
  • Reduction of the sulfonyl group forms 2,3-dichlorophenylsulfide.
  • Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorophenylsulfonylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 2,3-Dichlorophenylsulfonylethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(8(6)10)14(12,13)5-4-11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZTCGSINHMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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